REACTION_CXSMILES
|
[OH-].[Na+].Cl.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:12]2[CH2:17][CH2:16][CH2:15][NH:14][CH2:13]2)[CH:9]=[CH:10][CH:11]=1>ClCCl>[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:12]2[CH2:17][CH2:16][CH2:15][NH:14][CH2:13]2)[CH:9]=[CH:10][CH:11]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C=C(C=CC1)C1CNCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a few minutes
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the dichloromethane solution
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].Cl.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:12]2[CH2:17][CH2:16][CH2:15][NH:14][CH2:13]2)[CH:9]=[CH:10][CH:11]=1>ClCCl>[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:12]2[CH2:17][CH2:16][CH2:15][NH:14][CH2:13]2)[CH:9]=[CH:10][CH:11]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C=C(C=CC1)C1CNCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a few minutes
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the dichloromethane solution
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].Cl.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:12]2[CH2:17][CH2:16][CH2:15][NH:14][CH2:13]2)[CH:9]=[CH:10][CH:11]=1>ClCCl>[CH3:4][O:5][C:6]1[CH:7]=[C:8]([CH:12]2[CH2:17][CH2:16][CH2:15][NH:14][CH2:13]2)[CH:9]=[CH:10][CH:11]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
Cl.COC=1C=C(C=CC1)C1CNCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a few minutes
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the dichloromethane solution
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1CNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |